Tenofovir
描述
Tenofovir is an antiviral medicine used to treat HIV and chronic hepatitis B . It is a nucleotide analog and is administered orally, often in combination with other antiretroviral drugs . The active substance is tenofovir, while Tenofovir Disoproxil Fumarate (TDF) is a prodrug used because of its better absorption in the gut .
Synthesis Analysis
Tenofovir synthesis has been improved over time. Starting from acyclic precursor diaminomalononitrile, a four-step protocol to tenofovir allows for vertical integration for more manufacturers . A de novo practical synthesis of Tenofovir Alafenamide Fumarate (TAF) circumventing tenofovir has also been accomplished .Molecular Structure Analysis
Tenofovir Disoproxil Fumarate (TDF) is marketed under its most stable form . The crystal structure of Tenofovir Disoproxil has been analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
The thermal decomposition of Tenofovir Disoproxil Fumarate (TDF) has been studied using thermogravimetry, differential scanning calorimetry, and thermogravimetric analysis coupled with Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
Tenofovir appears as a powder . Its melting point is between 276-280°C .科学研究应用
Tenofovir as an Antiviral for Chronic Hepatitis B
Tenofovir disoproxil fumarate (TDF) is a significant advancement in antiviral treatments, particularly as a first-line therapy for chronic hepatitis B (CHB). Its efficacy stems from its potency as an antiviral compound, and its prodrug form enhances intestinal absorption, allowing oral administration. TDF exhibits broad, potent, and sustained virologic response in CHB patients, leading to regression of fibrosis and cirrhosis. Notably, no resistance to tenofovir has been detected in long-term use cases, showcasing its robustness against viral resistance (Lou, 2013).
Tenofovir in HIV Prevention and Treatment
Tenofovir has established itself as a cornerstone in the treatment and prevention of HIV. It is a nucleotide reverse transcriptase inhibitor and has been utilized extensively since its approval in 2001. The drug's widespread use is supported by extensive patient-year data, underscoring its critical role in HIV management (Ustianowski & Arends, 2015).
Tenofovir in Pre-Exposure Prophylaxis
Research has highlighted the efficacy of tenofovir in pre-exposure prophylaxis (PrEP) for HIV, especially among injecting drug users. In a significant study conducted in Bangkok, daily oral use of tenofovir significantly reduced HIV transmission risk in this group. This study's findings contribute to the broader understanding of tenofovir's role in HIV prevention strategies (Choopanya et al., 2013).
Tenofovir for Hepatitis B Treatment in Special Populations
Tenofovir's use is also crucial in the treatment of chronic hepatitis B, particularly in patients co-infected with HIV. The medication's dual inhibitory action against HIV reverse transcriptase and hepatitis B virus RNA-directed DNA polymerase makes it an effective option for managing co-infections (Coppolino et al., 2015).
Tenofovir's Antiviral Mechanism and Clinical Research
The antiviral mechanism of tenofovir, specifically against HIV and hepatitis B virus, has been a subject of extensive study. Its role as a nucleotide reverse transcriptase inhibitor has been fundamental in antiretroviral therapy. Research has also focused on its use in various clinical scenarios, including the treatment of hepatitis B virus and pre-exposure prophylaxis, while monitoring for drug resistance and adverse reactions (Tian-ra, 2014).
安全和危害
未来方向
属性
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate | |
CAS RN |
206184-49-8 | |
Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenofovir hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 206184-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENOFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。